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molecular formula C19H28N2O2 B8457477 tert-Butyl 2-benzyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate

tert-Butyl 2-benzyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate

Cat. No. B8457477
M. Wt: 316.4 g/mol
InChI Key: GUEPQZPIDAMNPX-UHFFFAOYSA-N
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Patent
US07094780B1

Procedure details

2-Benzyloctahydropyrrolo[3,4-c]pyridine-5-carboxylic acid tert-butyl ester (Example A26, 24.98 g, 78.8 mmol) in 400 mL of methanol is treated with 2.5 g of 20% Pd/C and shaken for 20.5 hours under 50 PSI of hydrogen. The solution is filtered and concentrated to afford 17.8 g of the title compound as a solid. MS APCI: m/z 228 (MH+).
Quantity
24.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]2[CH2:14][N:15](CC3C=CC=CC=3)[CH2:16][CH:10]2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]2[CH2:14][NH:15][CH2:16][CH:10]2[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
24.98 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2C(CC1)CN(C2)CC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2C(CC1)CNC2
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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